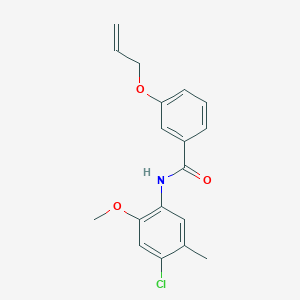![molecular formula C16H27ClN2O3 B4410995 (2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4410995.png)
(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride
Overview
Description
(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride selectively binds to the allosteric site of mGluR5 and inhibits its activity. This leads to a reduction in the release of glutamate, a neurotransmitter that is involved in many physiological and pathological processes. By modulating the activity of mGluR5, this compound can affect synaptic plasticity, learning and memory, and other processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. Studies have shown that this compound can reduce anxiety and depression-like behaviors, attenuate drug-seeking behavior, and alleviate pain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride has several advantages for lab experiments. It is a selective and potent antagonist of mGluR5, which allows for precise modulation of mGluR5 activity. This compound has been extensively studied and its effects on various physiological and pathological processes are well-characterized. However, this compound also has limitations. It is not suitable for studying the effects of mGluR5 activation, as it only inhibits mGluR5 activity. This compound can also have off-target effects, which need to be carefully controlled for in experiments.
Future Directions
Future research on (2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride and mGluR5 could focus on several directions. One direction is to investigate the role of mGluR5 in other physiological and pathological processes, such as inflammation and neurodegeneration. Another direction is to develop new compounds that can selectively modulate mGluR5 activity in different ways, such as allosteric agonists or positive allosteric modulators. Finally, future research could focus on developing new animal models that can better mimic human diseases and conditions, and allow for more translational research on the effects of mGluR5 modulation.
Scientific Research Applications
(2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. Studies have shown that mGluR5 is involved in synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. This compound has been used to investigate the effects of mGluR5 modulation on these processes in animal models.
properties
IUPAC Name |
[2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-17-6-8-18(9-7-17)10-11-20-12-13-21-16-5-3-2-4-15(16)14-19;/h2-5,19H,6-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBZCHIKJXKXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4410921.png)
![5-bromo-N-[4-(4-butyryl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B4410932.png)
![2-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410938.png)

![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)
![4-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4410967.png)
![4-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}-2-butanone](/img/structure/B4410975.png)
![1-methyl-4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4410979.png)
![4-(benzyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4410992.png)
![3-({[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4410993.png)

![3-[(2,6-dimethylphenoxy)methyl]-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4410999.png)
![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B4411013.png)